D-バルサルタン

説明

This compound is a chemical that may be harmful to the human body . Safety measures need to be taken when handling it .

Synthesis Analysis

A series of C–N linked bistetrazolate nitramino compounds, i.e., 1- (2H-tetrazol-5-yl)-5-nitraminotetrazole (2) and its energetic salts (3–8), were successfully prepared from readily available 5-aminotetrazole . All new energetic compounds were fully characterized by IR and NMR spectra and elemental analysis .Molecular Structure Analysis

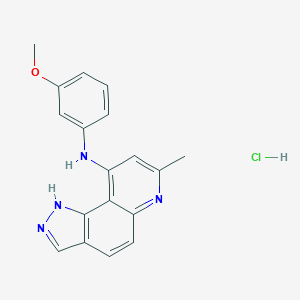

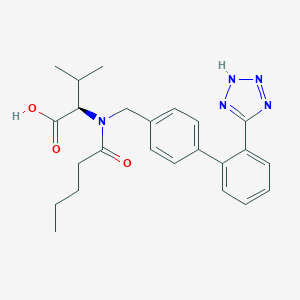

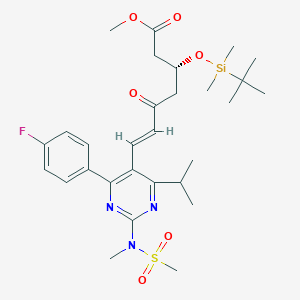

The molecular formula of this compound is C25H22N6O3 . It has a molar mass of 454.48 .Chemical Reactions Analysis

The compound was synthesized from 5-aminotetrazole . The nitrogen contents of these energetic bistetrazolate compounds, ranging from 59.3% (3) to 74.8% (7), are much higher than those of the commonly used high explosives such as RDX (N: 37.8%), HMX (N: 37.8%) and CL-20 (N: 38.3%) .Physical and Chemical Properties Analysis

The compound has a density of 1.35±0.1 g/cm3 . Its melting point is 169-173°C, and its boiling point is 704.5±70.0 °C . The compound has a vapor pressure of 0mmHg at 25°C and a refractive index of 1.687 .科学的研究の応用

- モノリシックカラムを用いた高速液体クロマトグラフィー(HPLC)の迅速な方法が、ヒト血漿中のバルサルタンの定量のために開発されました . このアッセイは、アセトニトリルを用いたタンパク質沈殿と蛍光検出に基づいています。これは、20 ng/mlの最小定量限界で、治療薬モニタリングのためのバルサルタンの測定を可能にします。この方法は、シンプルで1段階の抽出手順を含み、分析回収率はほぼ完全です。分離は、リン酸で酸性化した0.01 Mリン酸二水素ナトリウム緩衝液-アセトニトリル(60:40 v/v)からなる等容積移動相を用いて、Chromolith Performance(RP-18e、100×4.6 mm)カラムを用いた逆相条件下で行われます。励起波長と発光波長はそれぞれ230 nmと295 nmに設定されています。 検量線は、20-2000 ng/mlの濃度範囲で直線的です .

- 研究者は、β-シクロデキストリン(βCD)、スターチ1500、およびSoluplusを用いて、バルサルタンの速放性(IR)錠剤製剤を最適化しました。目標は、10分以内に少なくとも85%の溶解を達成することでした。 in vitroおよびin vivo(前臨床)評価が行われました .

- バルサルタンは、効果的な降圧薬であるにもかかわらず、水溶解性が低い。この制限に対処するために、バルサルタンとβ-シクロデキストリン(VAL:β-CD)の製薬組成物が開発されました。 この組成物は、水溶解性とバイオアベイラビリティを向上させることを目的としています .

- ヒト血漿中のバルサルタン濃度の感度が高く、迅速な定量が、メタノールによるタンパク質沈殿に続いて、UV検出を伴うHPLC分析を用いて達成されました。 この方法は、バルサルタンの臨床的用途を研究するための代替手段を提供します .

- バルサルタンの共非晶質系は、その製薬特性を向上させるために調査されてきました。 これらのシステムは、水溶解性、安定性、経口吸収を向上させることを目的としています .

薬物動態研究

製剤の最適化

水溶解性とバイオアベイラビリティの向上

分析バリデーションと薬物動態

共非晶質系

Safety and Hazards

作用機序

Mode of Action

D-Valsartan acts as a direct antagonist of the angiotensin II (AT2) receptors . Unlike ACE inhibitors, it displaces angiotensin II from the AT1 receptor . This antagonism blocks AT1-induced vasoconstriction, aldosterone release, catecholamine release, arginine vasopressin release, water intake, and hypertrophic responses . The result is a more efficient blockade of the cardiovascular effects of angiotensin II .

Biochemical Pathways

D-Valsartan’s action on the AT1 receptor affects multiple biochemical pathways. It inhibits the negative regulatory feedback within RAAS, which is a contributing factor to the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease . It has been suggested that D-Valsartan may also modulate lipid metabolism pathways , and attenuate cardiac fibrosis by inhibiting the TGF-β1/Smad3 and Wnt/β-catenin signaling pathways .

Pharmacokinetics

The absorption of D-Valsartan and its conversion to its active form is rapid, with maximum plasma concentrations reaching within 0.5 to 3.0 hours . It is eliminated predominantly through the feces (83%) and urine (~13%) as unchanged drug . The clearance of D-Valsartan is found to be similar per kg bodyweight in children vs adults . The half-life elimination in adults is approximately 6 hours, which is 35% longer in elderly patients .

Action Environment

The action of D-Valsartan can be influenced by various environmental factors such as diet, co-administered drugs, and patient-specific factors like age, sex, and ethnicity . For instance, patients with mild-to-moderate chronic liver disease have about twice the AUC value . Also, the AUC is about 70% higher and the half-life is 35% longer in elderly patients . These factors can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

D-Valsartan interacts with the angiotensin II receptor 1 (AT1) and prevents the protein angiotensin II from binding and exerting its hypertensive effects . This interaction leads to various biochemical reactions, including the inhibition of vasoconstriction, stimulation and synthesis of aldosterone and ADH, cardiac stimulation, and renal reabsorption of sodium .

Cellular Effects

D-Valsartan has significant effects on various types of cells and cellular processes. It has been shown to reduce blood pressure, lower aldosterone levels, reduce cardiac activity, and increase excretion of sodium . In addition, it has been found to attenuate cardiomyocyte cell death, hypertrophy, and impaired myocyte contractility .

Molecular Mechanism

The molecular mechanism of action of D-Valsartan involves its binding to the AT1 receptor, thereby preventing the binding of angiotensin II . This blockade inhibits the negative regulatory feedback within the renin-angiotensin-aldosterone system (RAAS), a key factor in the pathogenesis and progression of cardiovascular disease, heart failure, and renal disease .

Temporal Effects in Laboratory Settings

In laboratory settings, D-Valsartan has shown to have long-term effects on cellular function. For instance, it has been observed to improve cardiac function and fibrosis in rats after experimental myocardial infarction . Moreover, it has been associated with a low rate of adverse effects and persisting improvement in 6-minute walking test distance, NT-proBNP levels, and echocardiographic parameters of systemic right ventricular function .

Dosage Effects in Animal Models

In animal models, the effects of D-Valsartan have been observed to vary with different dosages. For instance, in a study on rats with experimental myocardial infarction, D-Valsartan was found to improve cardiac structure and function, and this effect was superior to that of valsartan alone . Another study found that preventive treatment of Tg2576 mice with D-Valsartan significantly reduced AD-type neuropathology and the content of soluble high-molecular-weight extracellular oligomeric Aβ peptides in the brain .

Metabolic Pathways

D-Valsartan is involved in the renin-angiotensin-aldosterone system (RAAS) metabolic pathway . It inhibits the negative regulatory feedback within RAAS, thereby affecting the metabolism of angiotensin II . Furthermore, it has been found to modulate the phosphatidylinositol 3-kinase/protein kinase B/glycogen synthase kinase-3β (PI3K/Akt/GSK-3β) and hypoxia-induced mitogenic factor (HIMF)-IL pathways .

Transport and Distribution

D-Valsartan is transported and distributed within cells and tissues through the action of specific transporters. A study found that the hepatic uptake transport kinetic parameters enabled the prediction of D-Valsartan in vivo pharmacokinetic profiles and plasma clearances .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the cell membrane where the AT1 receptors are located

特性

IUPAC Name |

(2R)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N5O3/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACWBQPMHZXGDFX-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@H](C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137862-87-4 | |

| Record name | Valsartan, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137862874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 137862-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALSARTAN, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IDC67444MI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A: Valsartan selectively binds to the angiotensin II type 1 receptor (AT1 receptor) [ [] ] . This binding prevents angiotensin II, a potent vasoconstrictor, from binding to the receptor, effectively blocking its effects. This blockade leads to vasodilation, reduces aldosterone secretion, and decreases sympathetic nervous system activity, ultimately lowering blood pressure and improving cardiac function [ [] ].

ANone: The molecular formula of Valsartan is C24H29N5O3, and its molecular weight is 435.52 g/mol.

A: Yes, researchers have explored solid dispersion systems using excipients like D(−) mannitol to improve the dissolution rate of Valsartan, potentially enhancing its bioavailability [ [] ].

A: Valsartan exhibits variable absorption after oral administration. It undergoes minimal metabolism and is primarily excreted unchanged in the feces and urine [ [] ].

A: Yes, Valsartan has shown promising results in preclinical studies. For instance, in a rat model of diabetic cardiomyopathy, Valsartan effectively reduced myocardial fibrosis, improved cardiac function, and attenuated cardiomyocyte apoptosis [ [] ]. Additionally, it improved endothelial function and increased coronary reserve in spontaneously hypertensive rats treated with Nω-nitro-l-arginine methyl ester (L-NAME) [ [] ].

A: Numerous clinical trials have been conducted on Valsartan, demonstrating its efficacy in treating hypertension, heart failure, and diabetic nephropathy. For instance, the MARVAL study showed that Valsartan significantly reduced microalbuminuria in patients with type 2 diabetes, even in those with normal blood pressure, indicating a blood pressure-independent antiproteinuric effect [ [] ].

A: Research suggests a potential link between the bradykinin β2 receptor polymorphism and Valsartan's antihypertensive effect. Studies have shown that patients carrying the T allele of this polymorphism may experience a more pronounced blood pressure reduction in response to Valsartan [ [] ].

A: Valsartan exhibits poor water solubility, which can limit its dissolution rate and, consequently, its bioavailability [ [] ]. Strategies like solid dispersion techniques have been explored to enhance its dissolution and potentially improve its therapeutic efficacy [ [] ].

A: Yes, other ARBs, such as candesartan, losartan, and irbesartan, share a similar mechanism of action with Valsartan [ [] ]. Additionally, ACE inhibitors like enalapril and ramipril also block the renin-angiotensin system, albeit at a different point in the pathway [ [, , ] ].

A: Understanding Valsartan's effects requires insights from various disciplines. For example, pharmacology elucidates its mechanism of action, while cardiology explores its impact on heart function, and nephrology investigates its renal protective effects. This multidisciplinary approach has been crucial in unraveling the full therapeutic potential of Valsartan [ [, ] ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3,5-dihydroxy-benzyl)-piperazine-1-carboxylic acid 2-methyl-4-(3-methyl-4,10-dihydro-3H-2,3,4,9-tetraaza-benzo[f]azulene-9-carbonyl)-benzylamide](/img/structure/B131216.png)